molecular formula C22H23N3O5 B2402214 methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate CAS No. 873571-60-9

methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate

Cat. No.: B2402214
CAS No.: 873571-60-9
M. Wt: 409.442
InChI Key: SHFHTZIIYKKXSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate is a spirocyclic compound featuring a pyrano[3,2-c]pyridine fused to an indoline moiety. Key structural attributes include:

  • Spiro architecture: The indoline and pyrano-pyridine rings share a common sp³-hybridized carbon, creating a rigid three-dimensional framework .
  • Substituents: Diethyl and methyl groups at positions 6, 11, and 7 enhance steric bulk and lipophilicity.

Structural elucidation of such compounds often employs crystallographic tools like SHELX for refinement, ensuring precise determination of bond angles and torsional strain .

Properties

IUPAC Name

methyl 2'-amino-1,6'-diethyl-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-5-24-12(3)11-15-16(19(24)26)22(17(18(23)30-15)20(27)29-4)13-9-7-8-10-14(13)25(6-2)21(22)28/h7-11H,5-6,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFHTZIIYKKXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC)C(=C(O2)N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements of pyrano and indoline moieties. Its molecular formula is C22H28N2O5C_{22}H_{28}N_2O_5, and it possesses multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of pyrano compounds have shown effectiveness against various bacterial strains. A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate could possess similar effects.

Antioxidant Properties

The presence of multiple electron-donating groups in the structure may enhance its antioxidant capacity. In vitro assays have shown that similar compounds can scavenge free radicals effectively. For example, a study reported that pyrano derivatives exhibited high DPPH radical scavenging activity, indicating potential use in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds derived from the pyrano framework have been noted for their anti-inflammatory properties. A case study highlighted a related compound that significantly reduced inflammation markers in animal models. This suggests that methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate may also modulate inflammatory pathways.

Cytotoxicity and Cancer Research

Preliminary studies on structurally similar compounds have indicated cytotoxic effects on cancer cell lines. For instance, a derivative showed selective cytotoxicity against breast cancer cells while sparing normal cells. This raises the potential for methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate to be investigated as a candidate for anticancer therapy.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : The ability to donate electrons may play a crucial role in neutralizing reactive oxygen species.
  • Modulation of Signaling Pathways : Anti-inflammatory effects may arise from the modulation of NF-kB signaling pathways.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of pyrano derivatives found that a closely related compound inhibited bacterial growth by disrupting cell membrane integrity.
  • Antioxidant Research : An examination of various pyran-based compounds revealed significant antioxidant activity correlated with their structural characteristics.
  • Cancer Cell Line Testing : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathway activation.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The target compound shares a spiro[indoline-pyran/pyridine] core with analogs but differs in substituent patterns and ring systems:

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Spiro[indoline-pyrano[3,2-c]pyridine] 6,11-diethyl, 7-methyl 5,12-dioxo, methyl ester
Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b, ) Spiro[indoline-pyran] Phenyl, cyano Cyano, ethyl ester, pyrazole-hydroxy
(S)-Ethyl 3'-Acetyl-6'-Amino-5-Bromo-1,2'-dimethyl-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate (87d, ) Spiro[indoline-pyran] 5-bromo, 3'-acetyl Acetyl, oxo, ethyl ester

Key Observations :

  • Substituent Effects : Diethyl and methyl groups in the target compound may increase lipophilicity compared to halogenated analogs like 87d (bromo substituent), which could enhance polar surface area and solubility .

Functional Group Impact on Reactivity and Bioactivity

  • Ester vs. Cyano Groups: The target’s methyl ester at position 3 may offer slower hydrolysis rates than ethyl esters (e.g., 11b, 87d) or cyano groups (11a), influencing metabolic stability .
  • Amino Groups: The 2-amino group in the target compound is conserved across analogs (e.g., 11b, 87d), suggesting a role in intermolecular interactions or catalytic activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including spiro ring formation and regioselective functionalization. For example, analogous spiro compounds (e.g., spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] derivatives) require precise control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products like over-oxidation or incomplete cyclization . Key steps include:

  • Cyclization : Use of acid/base catalysts for spiro ring closure.
  • Substituent introduction : Ethyl and methyl groups must be introduced via alkylation or nucleophilic substitution.
  • Carboxylation : Methyl ester formation via esterification under anhydrous conditions.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : 1H and 13C NMR to confirm substituent positions and spiro junction integrity. For example, spiro carbons typically show distinct chemical shifts between 90–110 ppm in 13C NMR .
  • XRD : Single-crystal X-ray diffraction resolves spatial arrangement, critical for validating the spirocyclic framework .
  • MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (e.g., ethyl, methyl) influence the compound’s bioactivity or stability?

  • Methodological Answer : Substituent effects can be studied via:

  • Comparative synthesis : Synthesize analogs with varying alkyl groups (e.g., replacing ethyl with propyl) and assess stability via accelerated degradation studies (e.g., pH, thermal stress) .
  • Computational modeling : Density Functional Theory (DFT) calculates steric/electronic effects of substituents on reactivity or binding affinity. For example, ethyl groups may enhance lipophilicity, affecting membrane permeability .
  • Bioassay correlation : Test analogs in enzyme inhibition assays (e.g., kinase assays) to link structural features to activity .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Adapt methodologies from environmental chemistry studies:

  • Partitioning studies : Measure logP (octanol-water partition coefficient) to predict bioavailability .
  • Degradation pathways : Use LC-MS/MS to identify abiotic/biotic degradation products (e.g., hydrolysis, photolysis) under simulated environmental conditions .
  • Ecotoxicology : Follow OECD guidelines for acute/chronic toxicity tests in model organisms (e.g., Daphnia magna) to assess ecological risks .

Q. How can contradictions in reported bioactivity data for similar spiro compounds be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .
  • Purity validation : HPLC purity >98% and quantification of residual solvents (ICH guidelines) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. For example, GraphPad Prism or R packages (e.g., drc) can fit sigmoidal curves to dose-response data . Include replicates (n ≥ 3) and report confidence intervals to ensure reproducibility .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Factors : Temperature, catalyst concentration, solvent polarity.
  • Response surface methodology : Identify interactions between variables (e.g., higher temperatures may reduce reaction time but increase byproduct formation) .
  • Scale-up validation : Use microreactors or flow chemistry for controlled scaling from mg to kg quantities .

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